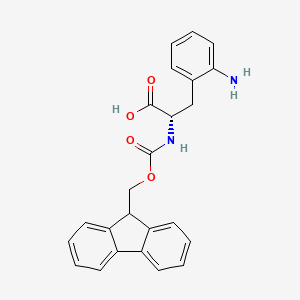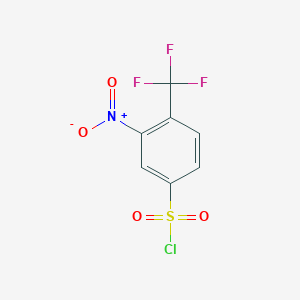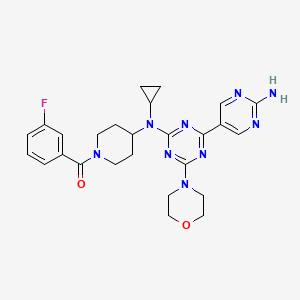
(4-((4-(2-Aminopyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)(cyclopropyl)amino)piperidin-1-yl)(3-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(4-((4-(2-Aminopyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)(cyclopropyl)amino)piperidin-1-yl)(3-fluorophenyl)methanone” is a complex organic molecule that features multiple functional groups, including a pyrimidine ring, a triazine ring, a morpholine ring, a cyclopropyl group, a piperidine ring, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and triazine intermediates, followed by the introduction of the morpholine and cyclopropyl groups. The final steps often involve the coupling of the piperidine and fluorophenyl groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds usually requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Coupling Reactions: The joining of two molecules to form a larger molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects. The exact mechanism depends on the structure of the compound and its binding affinity to the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other triazine-based molecules, pyrimidine derivatives, and fluorophenyl-containing compounds. Examples include:
- (4-(2-Aminopyrimidin-5-yl)-6-morpholino-1,3,5-triazine)
- (Cyclopropylamino)piperidine derivatives
- (3-Fluorophenyl)methanone analogs
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which can confer specific biological activities and chemical reactivity. This makes it a valuable molecule for research and development in various scientific fields.
属性
分子式 |
C26H30FN9O2 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
[4-[[4-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-cyclopropylamino]piperidin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C26H30FN9O2/c27-19-3-1-2-17(14-19)23(37)34-8-6-21(7-9-34)36(20-4-5-20)26-32-22(18-15-29-24(28)30-16-18)31-25(33-26)35-10-12-38-13-11-35/h1-3,14-16,20-21H,4-13H2,(H2,28,29,30) |
InChI 键 |
RPJMGASSSQVMNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N(C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C4=NC(=NC(=N4)N5CCOCC5)C6=CN=C(N=C6)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


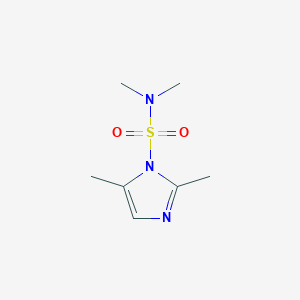



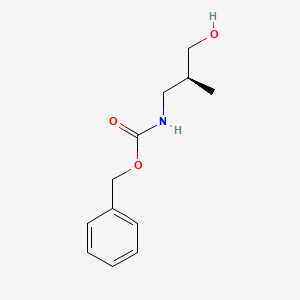
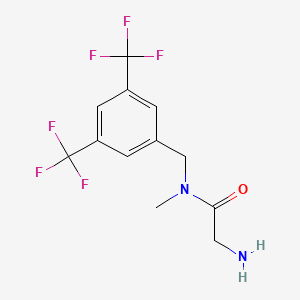
![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
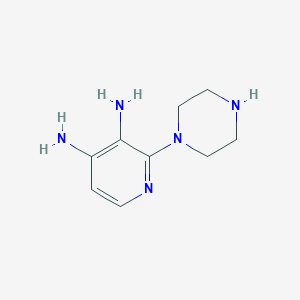
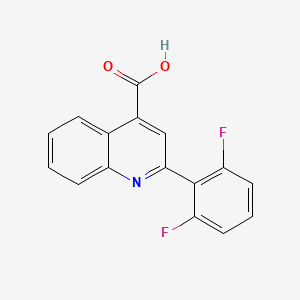
![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)

